N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5O2/c11-6-1-3-7(4-2-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWZWUTFPJBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 4-bromoaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Reduction Reactions: Formation of amino derivatives.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against specific targets, particularly in the development of anticancer and antimicrobial drugs.
Anticancer Activity
Research indicates that N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine exhibits promising anticancer properties. It has been investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Studies have shown that it can reduce tumor size in vivo, suggesting its potential as a therapeutic agent .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Preliminary studies indicate that it possesses significant inhibitory effects on various bacterial strains, making it a candidate for further development as an antibacterial agent .
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound using animal models. The results demonstrated a significant reduction in tumor size among treated subjects compared to controls, supporting its therapeutic potential against cancer .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound. Various concentrations were tested against several bacterial strains, revealing that this compound exhibited potent inhibitory effects, suggesting its utility in developing new antibacterial therapies .
Mechanism of Action
The mechanism of action of N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine with structurally related pyrimidine derivatives, focusing on substituent effects, symmetry, physical properties, and synthetic pathways.
Substituent Effects and Symmetry
- Key Observations :
- Symmetry vs. Asymmetry : Symmetric analogs (e.g., 5g ) exhibit higher crystallinity and melting points (174–176°C) compared to asymmetric derivatives, likely due to enhanced molecular packing. The asymmetric target compound may display lower melting points and altered solubility.
- Electron-Withdrawing Groups : The nitro group at C5 and bromo substituent on the phenyl ring enhance electrophilicity, facilitating nucleophilic substitution reactions. Methoxy-substituted analogs (e.g., 5c ) show reduced reactivity due to electron-donating effects.
Physicochemical Properties
- Key Observations :
- Bromo Substituents : Bromine increases molecular weight and density compared to chlorine or methyl analogs. For example, 5g (Br-substituted) has a molecular weight of 570.15 g/mol, whereas 5c (methoxy-substituted) is lighter (396.17 g/mol) .
- Synthetic Yields : Symmetric bis-benzyl derivatives (e.g., 5g) show moderate yields (68%), while bis-alkyl derivatives (e.g., 5k , diethyl) achieve higher yields (89%).
Biological Activity
N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrN4O2, featuring a pyrimidine ring substituted with a bromophenyl group and a nitro group. The presence of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrimidine Ring : The initial step includes the construction of the pyrimidine framework through condensation reactions.
- Substitution Reactions : The introduction of the bromophenyl and nitro groups is accomplished through electrophilic aromatic substitution reactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
| Compound | Activity | Tested Strains | Methodology |
|---|---|---|---|
| This compound | Moderate | Gram-positive and Gram-negative bacteria | Turbidimetric method |
In vitro assays demonstrated that this compound can inhibit the growth of certain pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that modifications to the pyrimidine structure can enhance cytotoxicity against breast cancer cell lines such as MCF7.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10.5 | Induction of apoptosis and cell cycle arrest |
The compound's mechanism involves interaction with cellular pathways that regulate proliferation and apoptosis, making it a candidate for further development in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cytotoxicity in Cancer Cells : In another investigation, this compound was tested on MCF7 cells using the Sulforhodamine B assay. Results indicated significant cytotoxic effects at concentrations above 10 µM .
Q & A
What are the optimal synthetic routes for N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine?
Basic
The synthesis typically involves multi-step reactions, including nucleophilic substitution and aminolysis. For example, symmetric 4,6-diamino-5-nitropyrimidines are synthesized via aminolysis of alkoxy or chloro precursors. Reaction conditions (temperature, solvent, time) are critical: using polar aprotic solvents like DMF at 80–100°C for 6–12 hours can yield >80% purity. Monitoring via thin-layer chromatography (TLC) and spectroscopic methods (NMR) ensures intermediate stability .
How can the compound’s structural and chemical purity be validated?
Basic
Characterization employs:
- 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 8.09 ppm for pyrimidine core) .
- HRMS : For molecular weight verification (e.g., ES+ HRMS matching calculated M+H values within 0.1 ppm) .
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain .
What computational methods elucidate the reaction mechanisms for its synthesis?
Advanced
Density functional theory (DFT) using Gaussian16 optimizes transition states and intermediates. Solvent effects (e.g., PCM model for DMF) and activation energies explain why aminolysis of alkoxy groups is favored over chloro groups in nitro-activated pyrimidines. Computational workflows validate experimental yields and guide synthetic optimizations .
How do structural modifications (e.g., bromophenyl vs. chlorophenyl) affect biological activity?
Advanced
Structure-activity relationship (SAR) studies show that bromine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Derivatives with 4-bromophenyl substituents exhibit 2–3× higher anticancer activity (IC50: 1.2 µM) compared to chlorophenyl analogs (IC50: 2.8 µM) in MCF-7 cell lines .
How can researchers resolve contradictions in reported reaction yields (e.g., 30% vs. 95%)?
Advanced
Yield discrepancies arise from substituent steric effects or solvent polarity. For example, bulky bromobenzyl groups reduce yields (30%) due to slower diffusion rates, while smaller ethyl groups achieve 89% . Mitigation strategies include:
- Microwave-assisted synthesis to accelerate kinetics.
- Flow chemistry for consistent mixing and temperature control .
What is the reactivity of the nitro group in functionalization or degradation studies?
Basic
The nitro group undergoes reduction (e.g., catalytic hydrogenation with Pd/C) to form amine intermediates, which are pivotal for further derivatization. However, over-reduction can produce hydroxylamine byproducts; thus, reaction monitoring via LC-MS is essential .
What biological targets and mechanisms are associated with this compound?
Advanced
It inhibits protein kinases (e.g., EGFR and VEGFR2) by competing with ATP binding. Molecular docking studies (AutoDock Vina) show a binding affinity of −9.2 kcal/mol, with hydrogen bonds to kinase hinge regions (e.g., Met793 in EGFR). In vivo, it reduces tumor volume by 60% in xenograft models via apoptosis induction .
How stable is the compound under varying pH and temperature conditions?
Basic
Stability assays reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
